N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide
Description
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c21-18-9-8-17(13-19(18)23-10-3-11-27(23,25)26)22-20(24)16-7-6-14-4-1-2-5-15(14)12-16/h1-2,4-9,12-13H,3,10-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSZNBHTADPCDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isothiazolidinone Ring: This step involves the reaction of a suitable precursor with sulfur and an oxidizing agent to form the isothiazolidinone ring.
Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated phenyl ring is then coupled with 2-naphthamide under conditions that may involve the use of a base (e.g., sodium hydride) and a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The isothiazolidinone moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the nitro or carbonyl groups if present.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or primary amines under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution of the chlorine atom can yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or cellular pathways.
Industry
In industry, this compound could be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its structural features may impart desirable properties to these materials, such as stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isothiazolidinone moiety could play a role in binding to these targets, while the naphthamide group might influence the compound’s overall pharmacokinetics and dynamics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Amide Linkages and Aromatic Substitutions
Compound 6m : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide
- Molecular Formula : C₂₁H₁₈ClN₄O₂
- Key Features: Contains a naphthalene moiety linked via an ether-triazole-acetamide scaffold. Contrast with Target Compound: Replaces the isothiazolidine dioxide with a triazole ring, reducing sulfone-related polarity. The acetamide linkage differs from the naphthamide group, altering steric and electronic profiles .
Compound (I) : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Molecular Formula : C₁₁H₈Cl₂N₂OS
- Key Features :
- Dichlorophenyl and thiazole groups provide dual sites for halogen bonding and heterocyclic interactions.
- Crystal structure reveals a twisted conformation between aromatic and thiazol rings, influencing packing and solubility .
- Contrast with Target Compound : Lacks the sulfone group and naphthalene system, resulting in lower molecular weight (423.91 vs. 423.91 g/mol for compound) and reduced aromatic surface area .
Sulfone-Containing Analogues
N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide
- Molecular Formula: C₂₀H₂₂ClNO₅S
- Key Features: Tetrahydrothiophene dioxide (sulfone) mimics the isothiazolidine dioxide in the target compound, offering similar polarity and oxidative stability. Chlorobenzyl and methoxyphenoxy groups introduce lipophilic and hydrogen-bonding motifs. Contrast with Target Compound: Uses an acetamide core instead of naphthamide, reducing aromatic conjugation. The tetrahydrothiophene ring is saturated, whereas the isothiazolidine in the target may allow for partial planarity .
Comparative Data Table
Research Implications and Trends
- Sulfone vs. Heterocyclic Replacements : The isothiazolidine dioxide in the target compound may improve solubility and resistance to enzymatic degradation compared to triazole or thiazole-containing analogs, as sulfones are less prone to metabolic oxidation .
- Amide vs.
- Synthetic Challenges : The evidence highlights the use of 1,3-dipolar cycloadditions (for triazoles) and carbodiimide-mediated couplings (for amides), suggesting that the target compound may require similar multi-step protocols .
Biological Activity
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide is a complex organic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
The compound features a chloro-substituted phenyl ring, a dioxidoisothiazolidine moiety, and a naphthamide group. The presence of these functional groups contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄ClN₃O₄S |
| Molecular Weight | 425.93 g/mol |
| CAS Number | 1105216-30-5 |
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, potentially modulating metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The dioxidoisothiazolidine structure suggests potential antioxidant properties, which could protect cells from oxidative stress.
Biological Activities
Research indicates that this compound may possess the following biological activities:
- Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : It has shown promise against certain bacterial strains, indicating potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- In Vitro Studies : Research on structurally related isothiazolidine derivatives demonstrated significant cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7), suggesting that modifications in the structure can enhance activity.
- Animal Models : In vivo studies have reported that compounds with similar scaffolds exhibit reduced tumor growth in xenograft models, highlighting their therapeutic potential.
- Mechanistic Insights : Studies utilizing molecular docking simulations indicate that these compounds can effectively bind to target proteins involved in cancer progression.
Potential Applications
Given its biological activities, this compound could have applications in:
- Drug Development : As a lead compound for designing new anticancer or anti-inflammatory drugs.
- Pharmaceutical Research : Investigating its potential as a therapeutic agent for various diseases.
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic routes for N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide, and how is purity ensured?
- Methodology : Begin with functionalization of the phenyl ring via chlorination, followed by introduction of the isothiazolidin-1,1-dioxide moiety through cyclization with sulfur dioxide and oxidizing agents. Couple with 2-naphthamide using oxalyl chloride or carbodiimide-mediated amidation.
- Optimization : Monitor reaction intermediates via thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane or DMF) to enhance yield . Final purity (>95%) is validated via HPLC and mass spectrometry .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Structural Confirmation : Use H/C NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfone groups at δ 3.5–4.0 ppm). IR spectroscopy confirms sulfone (S=O, ~1300 cm) and amide (C=O, ~1650 cm) functional groups .
- Advanced Techniques : X-ray crystallography or DFT calculations may resolve stereoelectronic effects from the isothiazolidin-1,1-dioxide ring .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Solubility : Limited aqueous solubility due to hydrophobic naphthamide and chlorophenyl groups; use DMSO or ethanol for stock solutions.
- Stability : Susceptible to hydrolysis under acidic/alkaline conditions. Store at –20°C in inert atmospheres to prevent sulfone degradation .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the naphthamide moiety?
- Critical Factors :
- Catalysts : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to minimize racemization .
- Temperature : Maintain 0–5°C during amide bond formation to suppress side reactions .
- Yield Improvement : Replace traditional solvents with ionic liquids (e.g., [BMIM][BF]) to enhance reactivity .
Q. What mechanistic hypotheses explain this compound’s biological activity, and how are they validated?
- Proposed Mechanisms :
- Antimicrobial : Mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase in bacterial folate synthesis (similar to sulfonamides) .
- Fungicidal : Disrupts mitochondrial complex III via isothiazolidin-1,1-dioxide-mediated redox cycling .
- Validation : Conduct enzyme inhibition assays (e.g., IC determination) and compare with structurally simplified analogs to isolate pharmacophores .
Q. How can computational modeling predict target interactions and guide structural modifications?
- Approach : Perform molecular docking (e.g., AutoDock Vina) with bacterial dihydropteroate synthase (PDB: 1AJ0) or fungal cytochrome bc (PDB: 3CX5). Focus on hydrogen bonding with sulfone groups and π-π stacking of the naphthamide .
- Outcome : Identify substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance binding affinity .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Troubleshooting :
- Purity Verification : Re-analyze compound batches via LC-MS to rule out impurities (>98% purity required) .
- Assay Conditions : Standardize protocols (e.g., broth microdilution for MIC assays) and include positive controls (e.g., sulfamethoxazole for antibacterial tests) .
- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., KNIME) to correlate structural features with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
